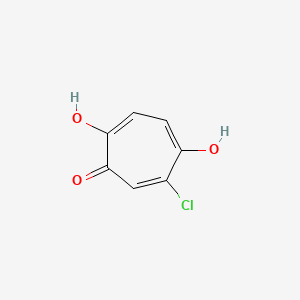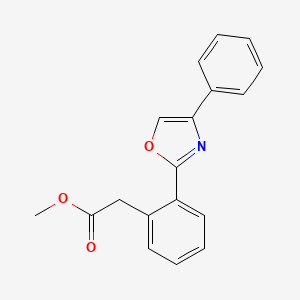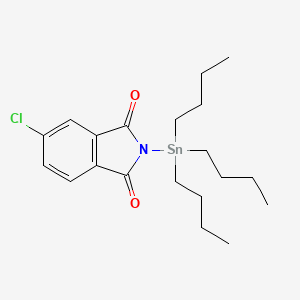
1-Chloroethyl methyl(phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl methyl(phenyl)carbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroethyl methyl(phenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of methyl(phenyl)carbamate with 1-chloroethanol under acidic conditions. The reaction typically proceeds as follows: [ \text{Methyl(phenyl)carbamate} + \text{1-Chloroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. For example, tin-catalyzed transcarbamoylation of primary and secondary alcohols with phenyl carbamate in toluene at elevated temperatures (around 90°C) is a common method .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethyl methyl(phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Hydrolysis: In the presence of water and acid or base, the compound can hydrolyze to form methyl(phenyl)carbamate and 1-chloroethanol.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products:
- Substitution reactions yield substituted carbamates.
- Oxidation reactions produce oxidized carbamates.
- Reduction reactions yield amines.
- Hydrolysis results in the formation of methyl(phenyl)carbamate and 1-chloroethanol.
Aplicaciones Científicas De Investigación
1-Chloroethyl methyl(phenyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as a biochemical tool in studying enzyme mechanisms and protein interactions.
Industry: Utilized in the production of pesticides, fungicides, and herbicides due to its carbamate structure.
Mecanismo De Acción
The mechanism of action of 1-chloroethyl methyl(phenyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition is often reversible and depends on the specific enzyme and the nature of the carbamate group. The molecular pathways involved include the formation of covalent bonds between the carbamate group and the active site of the enzyme, leading to the inhibition of enzyme activity .
Comparación Con Compuestos Similares
Methyl(phenyl)carbamate: Similar structure but lacks the chloroethyl group.
Ethyl methyl(phenyl)carbamate: Similar structure with an ethyl group instead of a chloroethyl group.
Phenyl carbamate: Lacks the methyl and chloroethyl groups.
Uniqueness: 1-Chloroethyl methyl(phenyl)carbamate is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential applications. The chloro group enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
92600-15-2 |
|---|---|
Fórmula molecular |
C10H12ClNO2 |
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
1-chloroethyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-8(11)14-10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
FPFIVHOGUYERDL-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)N(C)C1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(10,10-Dimethyl-9-thia-2-azaspiro[5.5]undecan-2-yl)ethanol;hydrochloride](/img/structure/B14343098.png)
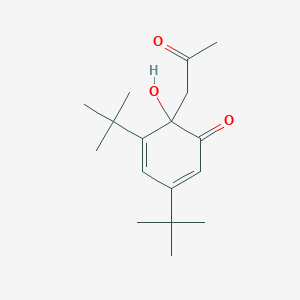
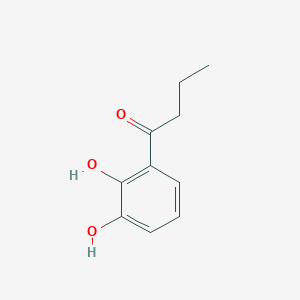

![Acetic acid, (dimethoxyphosphinyl)[(triethylsilyl)oxy]-, methyl ester](/img/structure/B14343109.png)

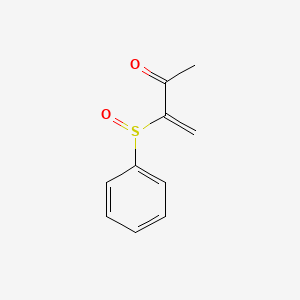
![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1-thiol](/img/structure/B14343135.png)
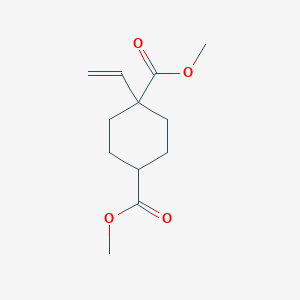

![4-[Bis(4-nitrophenyl)amino]benzaldehyde](/img/structure/B14343168.png)
